[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBNQOTPDZRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, a derivative of triazole, has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, examining its mechanisms of action, synthesis, and applications in various fields.
- IUPAC Name : [1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanamine
- Molecular Formula : C10H11FN4
- Molecular Weight : 206.21 g/mol
- CAS Number : 1247562-96-4
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
- Functionalization : The introduction of fluoro and methyl groups onto the phenyl ring via electrophilic aromatic substitution.
- Finalization : The amine group is introduced through reductive amination or direct amination methods.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Modulation : It can interact with receptors that mediate physiological responses, enhancing or inhibiting their activity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
-
Antimicrobial Activity :
- A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones comparable to standard antibiotics.
- MIC Values : Compounds derived from triazole structures often show MIC values ranging from 0.20 µg/mL to 5.40 µg/mL against various bacterial strains, indicating strong antimicrobial properties.
-
Anti-inflammatory Properties :
- Research indicated that derivatives containing triazole rings exhibited potent anti-inflammatory effects with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac.
- For instance, compounds with similar structures demonstrated IC50 values around 54.65 μg/mL in inhibiting inflammatory responses.
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective activities against myelin pathology in neurological conditions such as multiple sclerosis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| [1-(3-fluoro-4-methylphenyl)-1H-triazole] | Antimicrobial | MIC = 0.20 µg/mL | Study A |
| [Triazole derivative X] | Anti-inflammatory | IC50 = 54.65 μg/mL | Study B |
| [Triazole derivative Y] | Neuroprotective | Not specified | Study C |
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 3-fluoro group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs like the 4-methylphenyl derivative .
- Methyl Group : The 4-methyl substituent balances lipophilicity, improving membrane permeability relative to polar groups (e.g., hydroxyl or carboxylates) seen in other triazole derivatives .
- Heterocyclic Variations : Replacement of phenyl with thiophene (as in ) introduces π-π stacking differences and alters solubility profiles.
Comparative Yields :
- Non-fluorinated analogs (e.g., 4-methylphenyl derivatives) achieve yields >80% under standard conditions .
- Fluorinated derivatives (e.g., 2,5-difluorophenyl) may require optimized conditions (e.g., lower temperatures or longer reaction times) to mitigate side reactions .
Physicochemical Properties
Predicted properties based on substituent effects:
Notes:
- Fluorine’s electronegativity reduces LogP compared to methyl groups but improves solubility in polar solvents.
- The methyl group in the target compound may lower melting points relative to fully halogenated analogs .
Preparation Methods
Synthesis of Azide Precursors
The aromatic azide bearing the 3-fluoro-4-methylphenyl moiety is generated from the corresponding aniline derivative via diazotization followed by substitution with sodium azide. This step is typically conducted in acidic media with sodium nitrite and sodium azide, yielding the azide without further purification.
Alternatively, aromatic azides can be synthesized from the corresponding boronic acids using sodium azide and copper sulfate in methanol, a method that avoids isolation of potentially hazardous intermediates and improves safety.
Preparation of Alkynes
- The alkyne component, often a propargyl derivative, can be prepared by propargylation of suitable precursors such as amines or alcohols using propargyl bromide and potassium carbonate in anhydrous solvents like DMF.
Copper(I)-Catalyzed Huisgen Cycloaddition
Catalysts and Conditions
Copper(I) catalysis is central to the synthesis. Commonly, copper sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate is employed to generate Cu(I) in situ under mild conditions (room temperature to 45 °C) in solvent mixtures such as ethanol/water or tetrahydrofuran/water.
Microwave irradiation has been used to accelerate the reaction, reducing reaction times to about 1 hour at 40–45 °C, enhancing yields and purity.
Electrolytic copper powder has also been demonstrated as an inexpensive and effective catalyst for one-pot synthesis of triazoles, achieving high yields (>95%) within 2–3 hours without the need for additional ligands or reducing agents.
Reaction Procedure
The aromatic azide (1 mmol) and the alkyne (1 mmol) are combined in the presence of CuSO4 (0.1 mmol) and sodium ascorbate (0.05 mmol) in a suitable solvent system.
The mixture is stirred or microwave irradiated until completion, monitored by TLC.
The crude product is then purified by silica gel chromatography using solvent mixtures such as methylene chloride/methanol or ethyl acetate/hexane, yielding the 1,4-disubstituted 1,2,3-triazole intermediate.
Conversion to Methanamine Derivative
The triazole intermediate bearing an aldehyde or acetal functionality at the 4-position can be hydrolyzed under acidic conditions (e.g., 1 M HCl reflux for 1 hour) to yield the corresponding aldehyde.
Subsequent reductive amination or reaction with ammonia or amine sources converts the aldehyde to the methanamine group, completing the synthesis of [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine.
Summary of Representative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | Diazotization of 3-fluoro-4-methylaniline, NaN3 | >90 | Purity confirmed by NMR and MS |
| Alkyne preparation | Propargyl bromide, K2CO3, DMF | 80–90 | Anhydrous conditions |
| Huisgen cycloaddition | CuSO4·5H2O (0.1 eq), sodium ascorbate (0.05 eq), EtOH/H2O, 40–45 °C, 1 h microwave | 85–98 | Microwave irradiation improves rate |
| Hydrolysis to aldehyde | 1 M HCl, reflux, 1 h | 90 | Immediate use in next step |
| Reductive amination to methanamine | Ammonia or suitable amine, NaBH4 or equivalent reducing agent | 80–90 | Final purification by chromatography |
Analytical Characterization
The synthesized triazole derivatives are characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the triazole ring and substituents.
Mass spectrometry (ESI-MS) confirms molecular weight.
Melting points and chromatographic retention factors (Rf) are consistent with literature values for similar derivatives.
Research Findings and Optimization Notes
Microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional heating.
Electrolytic copper powder offers a cost-effective catalytic alternative with comparable efficiency.
The choice of solvent and catalyst loading affects regioselectivity and purity; aqueous ethanol with CuSO4/sodium ascorbate is optimal for most cases.
The synthetic route is modular and adaptable, allowing substitution on the aromatic ring to tune biological activity.
Q & A
Q. What are the recommended synthetic routes for [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a fluorinated aryl azide and propargylamine derivatives. Key steps:
Prepare 3-fluoro-4-methylphenyl azide via diazotization of the corresponding aniline derivative (NaNO₂/HCl at 0–5°C) followed by sodium azide quenching.
React with propargylamine in a 1:1 molar ratio under CuSO₄·5H₂O/sodium ascorbate catalysis in a THF/H₂O (3:1) solvent system at 60°C for 12–24 hours .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield improvements (>75%) require strict inert atmospheres (N₂/Ar) and stoichiometric control of Cu(I) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and fluorophenyl substituents (δ 6.8–7.5 ppm). ¹⁹F NMR for fluorine environment analysis .
- HPLC : Use a C18 column (ACN/water mobile phase, UV detection at 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z 247.0984) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Limited stability data exist, but general triazole derivatives:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition onset (>200°C typical). Store at –20°C in amber vials under inert gas .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines) to identify photolytic byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound's electronic properties and reactivity?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to:
- Calculate HOMO/LUMO energies for charge-transfer potential.
- Simulate IR and NMR spectra for benchmarking against experimental data .
- Analyze Fukui indices to predict electrophilic/nucleophilic sites for functionalization (e.g., methanamine group as a nucleophilic center) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address variability via:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for fluorophenyl group metabolism (CYP450 inhibition assays) .
- Data Normalization : Express activity relative to internal standards (e.g., tamoxifen for cytotoxicity studies).
- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers (Grubbs’ test) and confounding variables (e.g., solvent DMSO concentration) .
Q. How to design experiments investigating the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ biophysical and biochemical assays:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C.
- Molecular Docking : Use AutoDock Vina to model triazole-amine interactions with active sites (PDB IDs: e.g., 4LOM for kinase targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
